1-Chloro-2,2-dimethyl-5-(methylsulfanyl)pentane
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Overview
Description
1-Chloro-2,2-dimethyl-5-(methylsulfanyl)pentane is an organic compound with the molecular formula C8H17ClS and a molecular weight of 180.74 g/mol . This compound is characterized by the presence of a chlorine atom, a methylsulfanyl group, and a branched alkane chain. It is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
The synthesis of 1-Chloro-2,2-dimethyl-5-(methylsulfanyl)pentane typically involves the chlorination of 2,2-dimethyl-5-(methylsulfanyl)pentane. This reaction can be carried out using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under controlled conditions . The reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions.
Chemical Reactions Analysis
1-Chloro-2,2-dimethyl-5-(methylsulfanyl)pentane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of alcohols or amines, respectively.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction Reactions: The compound can be reduced to remove the chlorine atom, resulting in the formation of 2,2-dimethyl-5-(methylsulfanyl)pentane.
Common reagents used in these reactions include sodium hydroxide (NaOH), hydrogen peroxide (H2O2), and lithium aluminum hydride (LiAlH4) .
Scientific Research Applications
1-Chloro-2,2-dimethyl-5-(methylsulfanyl)pentane is primarily used in scientific research for the following applications:
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents.
Material Science: It is utilized in the study of new materials and their properties.
Mechanism of Action
The mechanism of action of 1-Chloro-2,2-dimethyl-5-(methylsulfanyl)pentane involves its ability to undergo substitution and oxidation reactions. The chlorine atom and methylsulfanyl group are reactive sites that participate in these reactions, leading to the formation of various products . The molecular targets and pathways involved depend on the specific reactions and conditions used .
Comparison with Similar Compounds
1-Chloro-2,2-dimethyl-5-(methylsulfanyl)pentane can be compared with similar compounds such as:
1-Chloro-2,2-dimethyl-5-(methylsulfonyl)pentane: This compound has a sulfonyl group instead of a methylsulfanyl group, making it more oxidized and potentially more reactive in certain conditions.
2,2-Dimethyl-5-(methylsulfanyl)pentane: This compound lacks the chlorine atom, making it less reactive in substitution reactions.
The uniqueness of this compound lies in its combination of a chlorine atom and a methylsulfanyl group, which provides a balance of reactivity and stability for various chemical reactions .
Properties
Molecular Formula |
C8H17ClS |
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Molecular Weight |
180.74 g/mol |
IUPAC Name |
1-chloro-2,2-dimethyl-5-methylsulfanylpentane |
InChI |
InChI=1S/C8H17ClS/c1-8(2,7-9)5-4-6-10-3/h4-7H2,1-3H3 |
InChI Key |
JPFBPLUUFBNUQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCSC)CCl |
Origin of Product |
United States |
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